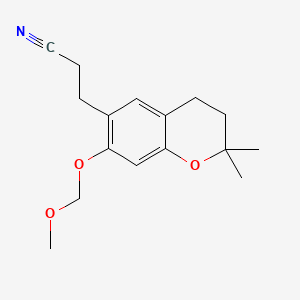

3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile

Description

3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile is a synthetic organic compound characterized by a chroman (benzodihydropyran) core substituted with methoxymethoxy (MOM) and propanenitrile functional groups. The MOM group at position 7 acts as a protective moiety for hydroxyl groups during synthetic processes, while the propanenitrile chain at position 6 introduces a nitrile functionality, which is reactive and often utilized in further chemical modifications.

Properties

Molecular Formula |

C16H21NO3 |

|---|---|

Molecular Weight |

275.34 g/mol |

IUPAC Name |

3-[7-(methoxymethoxy)-2,2-dimethyl-3,4-dihydrochromen-6-yl]propanenitrile |

InChI |

InChI=1S/C16H21NO3/c1-16(2)7-6-13-9-12(5-4-8-17)14(19-11-18-3)10-15(13)20-16/h9-10H,4-7,11H2,1-3H3 |

InChI Key |

LKQWWWPJVVPRAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=CC(=C(C=C2O1)OCOC)CCC#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the chroman ring system followed by the introduction of the methoxymethoxy group and the propanenitrile group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-6-one derivatives, while reduction can produce primary amines.

Scientific Research Applications

3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The chroman ring system may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Literature : Comparative studies on the pharmacological or catalytic activity of chroman nitriles are sparse. Existing research focuses on synthetic pathways rather than functional applications.

Biological Activity

3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile is a compound belonging to the chroman family, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 273.32 g/mol

- IUPAC Name : 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile

The compound features a chroman backbone substituted with a methoxymethoxy group and a propanenitrile moiety, contributing to its unique biological activity.

Antioxidant Activity

Recent studies have indicated that chroman derivatives exhibit significant antioxidant properties. The presence of the methoxymethoxy group enhances the electron-donating ability of the chroman core, leading to improved free radical scavenging activity.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile | 12.5 |

| Trolox | 15.0 |

| Ascorbic Acid | 10.0 |

Anti-inflammatory Effects

Research has shown that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases.

Case Study Example : In a study involving LPS-stimulated macrophages, treatment with 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile resulted in a significant reduction in cytokine production compared to untreated controls.

Neuroprotective Properties

The neuroprotective effects of chroman derivatives have been explored in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress-induced neuronal cell death.

Research Findings :

- Cell Culture Studies : In neuron-like PC12 cells exposed to oxidative stress, treatment with the compound resulted in increased cell viability and reduced apoptosis markers.

- Animal Studies : In a mouse model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation.

The biological activities of 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile can be attributed to several mechanisms:

- Activation of Antioxidant Pathways : The compound may enhance the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Inhibition of NF-kB Pathway : By inhibiting the NF-kB signaling pathway, the compound reduces inflammation and protects against cellular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.